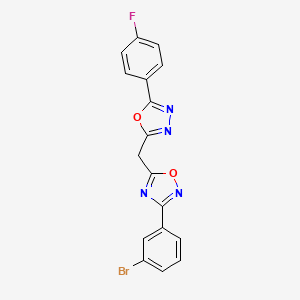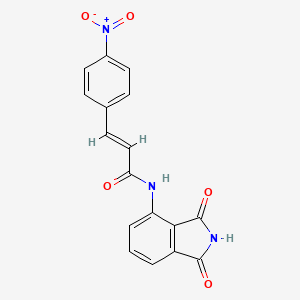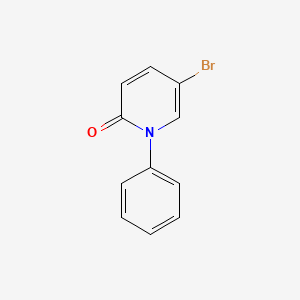
3-(3-Bromophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H10BrFN4O2 and its molecular weight is 401.195. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
- Derivatives of 1,3,4-oxadiazole, including those with bromophenyl and fluorophenyl groups, have been synthesized and evaluated for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have shown notable ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Some derivatives demonstrated potency against both Gram-positive and Gram-negative bacteria, particularly M. smegmatis (Menteşe, Ülker, & Kahveci, 2015).
Cytotoxicity Testing and Structure Analysis
- A range of 1,3,4-oxadiazoline derivatives, including those with fluorophenyl components, have been synthesized and structurally characterized. These derivatives have been tested for cytotoxicity against human cancer cell lines, displaying significant inhibitory abilities (Tien et al., 2018).
Antifungal and Anti-inflammatory Activities
- Various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles have been prepared and tested for their antifungal and anti-inflammatory properties. Some derivatives showed high inhibitory activity against Candida albicans and notable inhibition of NF-κB-dependent transcription in mammalian cells, suggesting their potential in anti-inflammatory and antifungal applications (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antimicrobial Agent Applications
- Derivatives of 1,3,4-oxadiazole, particularly those with fluorine atoms, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated high potency against a broad panel of bacterial and fungal strains, highlighting their potential as effective antimicrobial agents (Parikh & Joshi, 2014).
Neuroprotective Effects Against Alzheimer’s Disease
- Benzothiazol-based 1,3,4-oxadiazole derivatives have been developed and evaluated for their neuroprotective effects against Alzheimer’s disease. Some compounds exhibited promising neuroprotective activity, suggesting their potential use in treating neurodegenerative diseases (Mei et al., 2017).
Insecticidal Activity
- Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and characterized for insecticidal activities against various pests. These compounds displayed good larvicidal activities, indicating their potential in pest control (Li et al., 2013).
Optical and Electrochemical Properties
- Oxadiazole derivatives have been investigated for their thermal, optical, and electrochemical properties, making them promising materials for applications in optoelectronics and organic light-emitting diodes (OLEDs) (Liu, Zhao, & Huang, 2007).
Eigenschaften
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN4O2/c18-12-3-1-2-11(8-12)16-20-14(25-23-16)9-15-21-22-17(24-15)10-4-6-13(19)7-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRKUAXHRVLQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)



![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)
![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)

![3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2424345.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)

![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)
![2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424351.png)